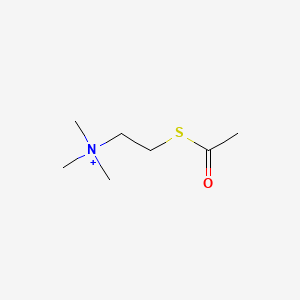

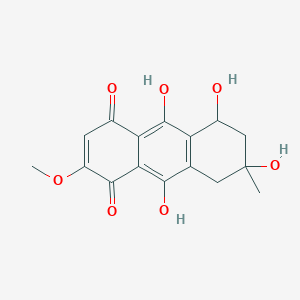

![molecular formula C20H22ClNO4 B1194003 盐酸 4-[(二甲氨基)甲基]-5-羟基-2-苯基-1-苯并呋喃-3-羧酸乙酯 CAS No. 51771-50-7](/img/structure/B1194003.png)

盐酸 4-[(二甲氨基)甲基]-5-羟基-2-苯基-1-苯并呋喃-3-羧酸乙酯

描述

Synthesis Analysis

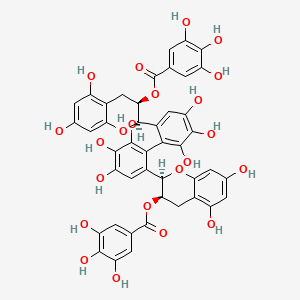

The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride involves multiple steps, including the use of 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate as raw materials. The process includes reactions such as the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and the Mannich reaction, achieving an overall yield of 19.3%. The structure of the synthesized compound and its intermediates have been confirmed through 1HNMR and MS techniques (Gui-Jie, 2011).

Molecular Structure Analysis

The molecular structure of this compound and related analogs has been studied using various spectroscopic techniques, including IR, mass spectroscopy, and X-ray diffraction. These studies reveal detailed information about the compound's crystal system, lattice parameters, and molecular structure, highlighting the presence of intermolecular and intramolecular hydrogen bonding interactions within its crystal structure (Kurian et al., 2013).

Chemical Reactions and Properties

Research on the chemical reactions of this compound demonstrates its versatility in forming various derivatives through reactions with dinucleophiles. These reactions lead to the synthesis of isoxazolecarboxylates and pyrazolecarboxylates, showcasing the compound's ability to participate in diverse chemical transformations and form stable intermediates in the pyrazole ring formation process (Schenone et al., 1991; Hanzlowsky et al., 2003).

Physical Properties Analysis

The physical properties of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride have been explored through crystallographic studies, revealing the compound's microcrystalline features and providing insights into its surface morphology. These studies are essential for understanding the compound's stability, solubility, and potential applications in various domains (Kurian et al., 2013).

科学研究应用

合成和化学性质

- 一种与盐酸 4-[(二甲氨基)甲基]-5-羟基-2-苯基-1-苯并呋喃-3-羧酸乙酯密切相关的化合物是使用 Nenitzescu 反应、O-酰化、硝化、溴化、缩合和 Mannich 反应相结合合成的。该化合物的结构通过 1HNMR 和 MS 确认(梁桂杰,2011 年)。

生物活性

- 苯并呋喃衍生物因其抗 HIV 活性而受到研究。所测试的化合物之一,3-溴甲基-6-甲氧基香豆酸乙酯,显示出在非毒性浓度下抑制细胞培养物中 HIV-1 和 HIV-2 复制的能力(M. Mubarak 等人,2007 年)。

- 一系列 2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚酸酯和酰胺显示出有希望的体外抗氧化和抗菌活性。一些化合物对肠球菌属和金黄色葡萄球菌表现出显着的效力,与氨苄青霉素相当(S. Shankerrao 等人,2013 年)。

抗病毒特性

- 与盐酸 4-[(二甲氨基)甲基]-5-羟基-2-苯基-1-苯并呋喃-3-羧酸乙酯在结构上相似的化合物阿比多尔已被确定为一种广谱抗病毒剂,对包括甲型和乙型流感病毒以及丙型肝炎病毒在内的多种病毒具有活性。其机制涉及抑制病毒介导的与靶膜融合(Y. S. Boriskin 等人,2008 年)。

合成和衍生物

- 已经合成了一系列苯并呋喃化合物及其衍生物,表现出各种生物活性。这些包括在抗菌、抗结核和镇痛治疗中的潜在应用(各作者)。

属性

IUPAC Name |

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUDMCEULZBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966081 | |

| Record name | Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride | |

CAS RN |

51771-50-7 | |

| Record name | 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51771-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENICABERAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3G1SZ0D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

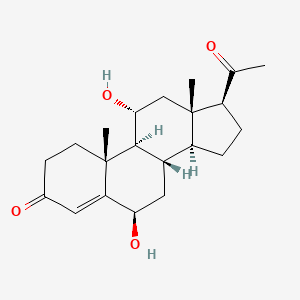

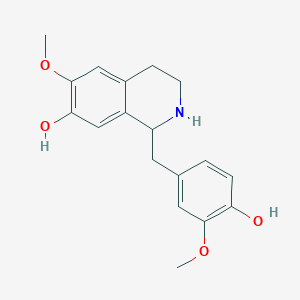

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)